Tetrabutylsilane

Description

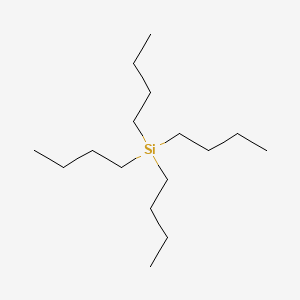

Structure

3D Structure

Properties

IUPAC Name |

tetrabutylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36Si/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWDXIKKFOQRID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061364 | |

| Record name | Silane, tetrabutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

994-79-6 | |

| Record name | Tetrabutylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=994-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, tetrabutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, tetrabutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, tetrabutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tetrabutylsilane and Its Derivatives

Established Synthetic Pathways for Tetrabutylsilane Production

Traditional methods for synthesizing this compound have heavily relied on well-established organometallic reactions. These pathways, while effective, often involve highly reactive reagents and specific solvent systems.

Grignard Reagent-Based Approaches in this compound Synthesis

The use of Grignard reagents, organomagnesium halides with the general formula R-Mg-X, represents a foundational method in organometallic chemistry for creating new carbon-carbon bonds. wikipedia.orgbyjus.com In the context of this compound synthesis, a butylmagnesium halide (e.g., butylmagnesium bromide) serves as a potent nucleophile. This reagent is typically prepared by reacting an alkyl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). ebsco.com The Grignard reagent then reacts with a silicon-containing electrophile, such as silicon tetrachloride (SiCl₄), to form this compound.

4 CH₃(CH₂)₃MgBr + SiCl₄ → Si(CH₂(CH₂)₂CH₃)₄ + 4 MgBrCl

The successful formation of the Grignard reagent is critical and requires anhydrous conditions, as these reagents are highly reactive towards protic solvents like water.

Organometallic Precursors in Organosilane Synthesis

Beyond Grignard reagents, a variety of other organometallic precursors are instrumental in the synthesis of organosilanes. mt.comnumberanalytics.com Organolithium compounds, for instance, are highly reactive and can be used in a similar fashion to Grignard reagents to alkylate silicon halides. fiveable.me The choice between different organometallic reagents often depends on factors like reactivity, selectivity, and the functional group tolerance of the substrates. fiveable.me

The synthesis of organometallic compounds themselves can be achieved through several methods, including the direct reaction of a metal with an organic halide. mt.com For example, organolithium and organomagnesium reagents are commonly prepared by reacting the respective metal with an alkyl or aryl halide. mt.com Transmetalation is another important reaction where an organometallic compound exchanges its organic group with a different metal, a process that can be useful for preparing specific organometallic reagents. wikipedia.orgwikipedia.org

Innovations in this compound Synthesis

Recent research has focused on developing more efficient and selective methods for the synthesis of organosilanes, including this compound and its derivatives. These innovative approaches often leverage catalysis and aim to achieve specific stereochemical outcomes.

Catalytic Approaches in Organosilane Synthesis

Catalysis offers a powerful tool for enhancing the efficiency and sustainability of chemical reactions. In organosilane synthesis, transition metal catalysts, such as those based on platinum and rhodium, are widely used in hydrosilylation reactions, which involve the addition of a Si-H bond across a double or triple bond. researchgate.net This method is one of the most effective for producing a wide array of organosilicon compounds. researchgate.net

Researchers have also explored the use of organocatalysts for the asymmetric synthesis of chiral organosilanes. researchgate.net For example, bifunctional squaramide and thiourea (B124793) catalysts derived from Cinchona alkaloids have been successfully employed in the conjugate addition of nitroalkanes to β-silyl enones, yielding chiral β-silyl nitroalkanes with high enantioselectivity. researchgate.net These organocatalytic methods are often tolerant of moisture and air and can be performed under solvent-free conditions, aligning with the principles of green chemistry. researchgate.net

Stereoselective Synthesis of this compound Analogues

The development of methods for the stereoselective synthesis of chiral organosilanes is a significant area of research, as these compounds have potential applications in materials science and as chiral ligands. nih.gov Achieving stereocontrol in the synthesis of molecules with a stereogenic silicon atom has traditionally been challenging. domainex.co.uk

Recent advancements include the use of dual hydrogen-bond donor catalysts to promote stereoselective nucleophilic substitution reactions. domainex.co.uk This strategy has been applied to the enantioselective synthesis of aryl chlorophosphonamidates, which can then be used to produce a variety of stereogenic-at-P(V) molecules. domainex.co.uk While not directly focused on this compound, these methodologies for creating stereogenic centers could be adapted for the synthesis of chiral this compound analogues. The ability to control the three-dimensional arrangement of the butyl groups around the central silicon atom would open up new possibilities for designing organosilanes with specific properties.

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing research in organosilane synthesis. solubilityofthings.comchemistryjournals.net Key principles include waste prevention, maximizing atom economy, using safer solvents, and improving energy efficiency. solubilityofthings.com

In the context of organosilane synthesis, a major focus has been on moving away from halogenated starting materials like chlorosilanes due to the environmental concerns associated with their production and use. mdpi.com One promising alternative is the use of alkoxysilanes, which can be synthesized through more environmentally friendly routes. mdpi.comresearchgate.net The direct synthesis of alkoxysilanes from silicon and alcohols, a method first reported by Rochow, is an area of active research. mdpi.com

Furthermore, the development of catalytic systems that operate under mild conditions, use non-toxic and renewable feedstocks, and can be easily separated and recycled aligns with green chemistry goals. rsc.orgrroij.com For example, the use of gold nanoparticles to catalyze the oxidation of organosilanes with water as a clean oxidant represents a step towards more sustainable silanol (B1196071) production. rsc.org The emphasis on catalytic and energy-efficient processes is a driving force in the ongoing evolution of synthetic methodologies for this compound and other organosilicon compounds. chemistryjournals.net

Sustainable Methodologies for Organosilane Production

The quest for sustainability in organosilane production centers on developing processes that are more energy-efficient, utilize renewable resources, and employ catalytic systems over stoichiometric reagents. Key advancements include the development of novel catalytic pathways that offer alternatives to traditional methods like the Grignard reaction, which, despite its versatility, has sustainability drawbacks. numberanalytics.comgelest.com

A promising sustainable alternative to conventional methods that use chlorosilanes is the dehydrogenative coupling of silanes and amines. rsc.org This method forms Si-N bonds and produces hydrogen gas as the only byproduct, representing a highly atom-efficient process. While not a direct synthesis for tetraalkylsilanes, the underlying principle of catalytic dehydrocoupling is a significant area of research for creating various silicon-carbon bonds more sustainably.

Another key area is the move away from chlorine-based processes. The direct synthesis of organosilanes from silicon metal and organic halides, known as the Müller-Rochow process, is a cornerstone of the industry but generates chlorinated byproducts. mdpi.com Research is now focused on chlorine-free routes, such as the direct reaction of silicon with alcohols to produce alkoxysilanes, which can serve as greener precursors for subsequent reactions. mdpi.com

Hydrosilylation, the addition of a Si-H bond across a double bond, is a major industrial method for producing organosilanes. For this compound, this would involve the hydrosilylation of 1-butene. Sustainable advancements in this area focus on replacing precious metal catalysts, like platinum (e.g., Karstedt's catalyst), with catalysts based on earth-abundant and more benign metals such as cobalt, iron, or nickel. acs.org For example, a novel cobalt-based catalyst has demonstrated high efficiency in the one-pot synthesis of alkoxy-substituted silanes under mild conditions, such as room temperature. acs.org

Table 1: Comparison of Catalytic Systems for Alkene Hydrosilylation

| Catalyst Type | Metal | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Traditional | Platinum (Pt) | High activity, well-established | High cost, low abundance, potential for product contamination | acs.org |

| Emerging | Cobalt (Co) | Earth-abundant, low cost, novel reactivity | Can be sensitive to air and moisture, newer technology | acs.org |

| Emerging | Iron (Fe) | Very low cost, environmentally benign | Often requires specific ligands, can have lower activity than Pt | acs.org |

| Emerging | Nickel (Ni) | Low cost, versatile | Catalyst sensitivity, potential for side reactions | acs.org |

Reduction of Hazardous Substances and Waste in Synthesis

A core principle of green chemistry is minimizing waste and avoiding the use of hazardous substances. nih.gov Traditional synthesis of this compound via the Grignard reaction, which involves reacting silicon tetrachloride with butylmagnesium bromide, generates a significant amount of magnesium halide salt as a stoichiometric byproduct. This presents disposal and environmental challenges. numberanalytics.comgelest.com

Atom-efficient reactions are central to waste reduction. Catalytic dehydrocoupling, for instance, is inherently atom-inefficient as it generates an equivalent of ammonium (B1175870) salt waste for each Si-N bond formed via traditional chlorosilane aminolysis. rsc.org The catalytic alternative which produces only hydrogen gas as a byproduct is far superior in this regard. rsc.org

The use of organosilane reducing agents also contributes to waste reduction by producing benign silicon-based byproducts. acs.org For example, reductions using triethylsilane yield hexaethyldisiloxane, an inert and volatile compound that is easily removed. acs.org Similarly, byproducts from tetramethyldisiloxane (TMDS) are typically cyclic siloxanes that are also readily separable and considered non-toxic. acs.orgacs.org

Efforts to replace hazardous reagents are ongoing. For example, dimethyl carbonate is being used as a non-toxic, "green substitute" for more hazardous methylating agents in certain synthesis pathways. The broader goal is to move away from highly reactive and corrosive reagents like chlorosilanes in favor of less hazardous precursors like alkoxysilanes. mdpi.com The synthesis of these greener precursors can be achieved through the direct reaction of silicon with alcohols, avoiding the use of hydrogen chloride. mdpi.com

Table 2: Waste Generation in Different Silane (B1218182) Synthesis Methodologies

| Synthesis Method | Precursors | Primary Byproduct | Waste Profile | Citations |

|---|---|---|---|---|

| Grignard Reaction | Silicon tetrachloride, Butylmagnesium bromide | Magnesium halide salts | High volume, solid salt waste | gelest.com |

| Chlorosilane Aminolysis | Chlorosilane, Amine | Ammonium salt | High volume, corrosive salt waste | rsc.org |

| Catalytic Dehydrocoupling | Hydrosilane, Amine | Hydrogen (H₂) | No waste, only byproduct is useful H₂ | rsc.org |

| Hydrosilylation | Hydrosilane, Alkene | None (in ideal reaction) | Minimal, catalyst residue may be present | acs.org |

Alternative Solvents in Green Synthesis of Silicon-Based Compounds

Solvents account for a significant portion of the waste generated in chemical processes and are a major focus for green chemistry innovations. researchgate.net The Grignard reaction, a classic route to this compound, traditionally uses ethereal solvents like diethyl ether or tetrahydrofuran (THF), which are volatile, flammable, and can form explosive peroxides. numberanalytics.comumb.edu

Research has identified several greener alternatives. researchgate.net One of the most promising is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources like corn cobs and has a lower environmental impact and improved safety profile compared to THF. umb.edu Studies have shown that 2-MeTHF can be a superior or equal solvent for Grignard reactions. umb.edu Other potential green solvents include ionic liquids, which are non-volatile and can allow for the recycling of the catalyst and solvent. nih.gov

Solvent-free, or solid-state, reactions represent an ideal green chemistry scenario, eliminating solvent waste entirely. researchgate.net These reactions can be carried out using the reactants alone or on solid supports, often accelerated by microwave or ultrasound irradiation.

For other processes, water is being explored as a solvent. While organometallic reagents like Grignard reagents are incompatible with water, analogous reactions, such as zinc-mediated Barbier-type reactions, can be performed in aqueous conditions, significantly reducing hazard and environmental impact. beyondbenign.org In other areas, supercritical fluids like carbon dioxide (scCO₂) are being used as alternative solvents due to their low toxicity, non-flammability, and the ease with which they can be removed from the product. nih.gov

Table 3: Comparison of Solvents for Grignard-type Reactions

| Solvent | Type | Key Properties | Green Chemistry Considerations | Citations |

|---|---|---|---|---|

| Diethyl Ether | Traditional | Volatile, flammable, peroxide-forming | High hazard, high environmental impact | umb.edubeyondbenign.org |

| Tetrahydrofuran (THF) | Traditional | Higher boiling point than ether, good solvating power | Volatile, peroxide-forming, petroleum-derived | gelest.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Renewable source, less volatile, less water-soluble | Reduced hazard, better for extractions, biodegradable potential | umb.edu |

| Ionic Liquids | Green Alternative | Non-volatile, high thermal stability | Potential for catalyst/solvent recycling, toxicity can vary | nih.govresearchgate.net |

| Water | Green Alternative | Non-toxic, non-flammable, abundant | Requires water-stable reagents (e.g., organozinc) | beyondbenign.org |

Mechanistic Investigations of Tetrabutylsilane Reactions

Fundamental Principles of Reaction Mechanism Elucidation

A fundamental aspect of understanding reaction mechanisms is the characterization of the electronic nature of the reacting species. beyondbenign.orgfrontiersin.org The concepts of electrophilicity and nucleophilicity are central to describing the interactions between molecules. frontiersin.orgyoutube.com An electrophile is an electron-deficient species that seeks an electron-rich center, while a nucleophile is an electron-rich species that donates an electron pair to form a new covalent bond. youtube.com The reactivity of organosilanes can be significantly influenced by the substituents attached to the silicon atom, which can modulate its electrophilic or nucleophilic character. thermofishersci.inopen.ac.uk

The study of reaction intermediates is another cornerstone of mechanistic elucidation. sinica.edu.twcatalysis.blog For organosilane reactions, these can include species such as silyl (B83357) radicals, carbanions, and carbocations. thermofishersci.insinica.edu.twresearchgate.net The direct observation or trapping of these intermediates provides strong evidence for a particular reaction pathway. researchgate.netresearchgate.net For instance, the use of radical traps like 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) can inhibit a reaction, indicating the involvement of free radicals. researchgate.net

Reaction Pathways Involving Tetrabutylsilane

The reactivity of this compound and related organosilanes can be understood through the lens of electrophilic and nucleophilic interactions. beyondbenign.orgfrontiersin.org The silicon atom in this compound is bonded to four carbon atoms, and the Si-C bond possesses a degree of polarity due to the difference in electronegativity between silicon and carbon. This polarity can influence the molecule's interaction with various reagents.

In certain reactions, the silicon center can act as an electrophile, particularly when activated by a Lewis acid or when a good leaving group is present on the silicon atom. uni-heidelberg.de Nucleophilic attack at the silicon center is a common mechanistic motif in organosilicon chemistry, often proceeding through a pentacoordinate intermediate or transition state. open.ac.ukresearchgate.net The nature of the nucleophile and the substituents on the silicon atom will dictate the feasibility and outcome of such reactions. open.ac.uk

Conversely, organosilanes can also participate in reactions where a carbon atom of one of the butyl groups acts as a nucleophile. This typically requires the generation of a carbanion intermediate, which can then react with an electrophile. thermofishersci.innih.gov The stability of the carbanion is a key factor in these pathways. siue.edu

A summary of potential electrophilic and nucleophilic interactions involving organosilanes is presented in the table below.

| Interaction Type | Description | Key Factors |

| Nucleophilic Attack at Silicon | An external nucleophile attacks the electrophilic silicon center. | Nature of the nucleophile, leaving group ability, steric hindrance at silicon. open.ac.uk |

| Electrophilic Activation | A Lewis acid coordinates to a substituent on silicon, increasing its electrophilicity. | Strength of the Lewis acid, nature of the substituent. uni-heidelberg.de |

| Carbanion Formation | Deprotonation of a C-H bond alpha to the silicon atom generates a nucleophilic carbanion. | Acidity of the C-H bond, strength of the base used. nih.govsiue.edu |

| Electrophilic Substitution at Carbon | An electrophile attacks a carbon atom of the organosilane, with the silyl group acting as a leaving group. | Stability of the carbocation intermediate beta to the silicon atom. thermofishersci.in |

Radical Intermediates:

Silyl radicals are important intermediates in a variety of organosilane reactions. researchgate.netwiley.com These silicon-centered radicals can be generated through several methods, including hydrogen abstraction from a hydrosilane, photolysis or thermolysis of a Si-Si bond, and single-electron transfer processes. researchgate.net Once formed, silyl radicals can participate in a range of transformations, such as addition to multiple bonds, halogen atom abstraction, and cyclization reactions. sinica.edu.twresearchgate.net While this compound itself does not possess a readily abstractable hydrogen atom to form a silyl radical, its analogues and derivatives can undergo reactions involving these radical intermediates. acs.org For instance, the pyrolysis of tetramethylsilane (B1202638), a related compound, proceeds via the initial formation of a methyl radical and a trimethylsilyl (B98337) radical. rsc.org

Carbanion Intermediates:

Carbanions are negatively charged species with an unshared pair of electrons on a carbon atom. siue.edu In the context of organosilane chemistry, carbanions can be generated at the carbon atom adjacent (alpha) to the silicon atom. thermofishersci.in The silicon atom can stabilize an adjacent carbanion, facilitating its formation. thermofishersci.in These carbanionic intermediates are powerful nucleophiles and can react with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. nih.govsiue.edu The generation of carbanions from organosilanes often involves deprotonation with a strong base or a fluoride-induced process. thermofishersci.innih.gov For example, the reaction of α-siloxy silanes with carbon dioxide is proposed to proceed through carbanionic intermediates generated via a Brook rearrangement. researchgate.net

The table below summarizes key characteristics of radical and carbanion intermediates in organosilane reactions.

| Intermediate | Generation Methods | Reactivity |

| Silyl Radical | Hydrogen abstraction from Si-H, photolysis/thermolysis of Si-Si bonds, single-electron transfer. researchgate.net | Addition to multiple bonds, halogen atom abstraction, cyclization. sinica.edu.twresearchgate.net |

| Carbanion | Deprotonation of α-C-H bonds, fluoride-induced activation. thermofishersci.innih.gov | Nucleophilic attack on electrophiles. nih.govsiue.edu |

The reactivity of organosilanes can be significantly influenced by the incorporation of the silicon atom into a strained ring system. researchgate.netresearchgate.net This concept, known as strain-modulated reactivity, can lead to unusual chemical properties and reaction pathways that are not observed in their acyclic counterparts. uni-heidelberg.deresearchgate.netresearchgate.net Ring strain can arise from the deviation of bond angles from their ideal values, as well as from torsional and transannular strain.

In strained silanes, the Si-C and Si-H bonds can be activated towards reactions that are otherwise difficult to achieve. researchgate.net For example, the introduction of strain can enhance the Lewis acidity of the silicon center, making it more susceptible to nucleophilic attack. uni-heidelberg.deresearchgate.net This has been demonstrated in siletanes, which are four-membered rings containing a silicon atom. researchgate.net Furthermore, strain can lower the activation barriers for certain reactions by releasing the strain energy in the transition state. researchgate.net

A notable example of strain-modulated reactivity is the enhanced acidity of the Si-H bond in certain strained bicyclic silanes. researchgate.net In contrast to the generally hydridic nature of the Si-H bond, these strained systems can exhibit significant acidity, allowing for deprotonation to form a silyl anion. researchgate.netacs.org This altered reactivity opens up new possibilities for the use of silanes in catalysis and synthesis. researchgate.netresearchgate.net

Radical and Carbanion Intermediates in Organosilane Reactions

Catalytic Roles and Mechanisms of this compound Analogues

Organometallic chemistry, which studies compounds containing metal-carbon bonds, plays a crucial role in catalysis. wikipedia.org In the context of silicon chemistry, organometallic complexes are instrumental in a wide range of catalytic transformations involving organosilanes. researchgate.netnumberanalytics.comtum.de These reactions often involve the formation of a metal-silicon bond as a key step. researchgate.net

Transition metal catalysts, such as those based on palladium, rhodium, platinum, and copper, are widely used to activate Si-H, Si-Si, and Si-C bonds. rsc.orgresearchgate.net The general mechanism of these catalytic cycles often involves several fundamental steps:

Oxidative Addition: The metal center inserts into a Si-H or Si-Si bond, increasing its oxidation state. rsc.orgresearchgate.net

Insertion: An unsaturated molecule, such as an alkene or alkyne, inserts into the metal-silicon or metal-hydride bond. researchgate.net

Reductive Elimination: The final product is formed by the elimination of a Si-C or Si-Si bond from the metal center, which regenerates the active catalyst. researchgate.net

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a prominent example of a transition metal-catalyzed reaction of organosilanes. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, utilize organosilanes as coupling partners to form new carbon-carbon bonds. thermofishersci.in

While this compound itself is generally unreactive in these catalytic systems due to the lack of a reactive Si-H or Si-halogen bond, its analogues containing these functional groups are important substrates. The principles of organometallic catalysis provide a framework for understanding the reactivity of a broad range of organosilicon compounds. catalysis.blogcatalysis.blog

The table below outlines some key transition metal-catalyzed reactions involving organosilanes.

| Reaction | Catalyst | Description | Key Mechanistic Steps |

| Hydrosilylation | Pt, Rh, Pd, Cu | Addition of a Si-H bond across a C=C or C≡C bond. rsc.org | Oxidative addition of Si-H, insertion of alkene/alkyne, reductive elimination. rsc.orgresearchgate.net |

| Hiyama Coupling | Pd, Ni | Cross-coupling of an organosilane with an organohalide. thermofishersci.in | Oxidative addition of organohalide, transmetalation with organosilane, reductive elimination. thermofishersci.in |

| Dehydrogenative Coupling | Ru | Formation of Si-O or Si-N bonds from a hydrosilane and an alcohol or amine. researchgate.net | Oxidative addition of Si-H, reaction with alcohol/amine, reductive elimination. |

Transition State Analysis in Catalytic Cycles

Transition state (TS) theory provides a fundamental framework for understanding the rates and mechanisms of chemical reactions. arxiv.org In a catalytic cycle, the transition state represents the highest energy point along the reaction coordinate between reactants and products or between two intermediates. numberanalytics.com The analysis of these fleeting, unstable structures is crucial for a deep comprehension of the reaction mechanism, as the energy of the transition state (the activation barrier) directly governs the reaction rate. arxiv.orgnumberanalytics.com

Computational chemistry has become an indispensable tool for elucidating transition states, which are often too transient to be observed experimentally. e3s-conferences.orgims.ac.jp Methods like Density Functional Theory (DFT) are employed to model the potential energy surface of a reaction, allowing researchers to locate and characterize transition state structures. e3s-conferences.org The goal is to find the first-order saddle point on the potential energy surface corresponding to the TS. arxiv.org This computational exploration helps in understanding reaction feasibility, predicting product selectivity, and designing more efficient catalysts. e3s-conferences.org

For a catalytic reaction involving this compound, such as a silylium-ion-initiated halodealkylation, transition state analysis would focus on the key steps of the catalytic cycle. thieme-connect.com This could involve modeling the interaction of the this compound with the catalyst, the cleavage of a carbon-silicon bond, and the formation of the new halogenated product.

Key aspects of transition state analysis include:

Geometry Optimization: Determining the precise three-dimensional arrangement of atoms at the transition state.

Frequency Calculation: Confirming the identified structure as a true transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculation: Calculating the activation energy (ΔG‡), which is the difference in free energy between the reactants and the transition state. numberanalytics.com This value is used in the Eyring equation to estimate the reaction rate constant. numberanalytics.com

The table below illustrates the type of data generated from a computational transition state analysis for a hypothetical reaction step.

| Parameter | Description | Hypothetical Value (Illustrative) |

| Transition State (TS) | The specific step in the catalytic cycle being analyzed (e.g., C-Si bond cleavage). | TS1: Butyl group transfer |

| Imaginary Frequency | The single negative frequency value confirming the structure is a true saddle point. | -250 cm⁻¹ |

| Activation Energy (ΔG‡) | The Gibbs Free Energy of Activation, representing the energy barrier for the reaction step. numberanalytics.com | 22.5 kcal/mol |

| Key Bond Distances | Critical interatomic distances in the transition state structure (e.g., breaking and forming bonds). | Si-C: 2.5 Å; C-Halogen: 2.1 Å |

Such analyses can reveal that the efficiency of a catalyst is determined not by a single rate-determining step, but by the energy difference between the highest-energy transition state and the lowest-energy intermediate, a concept known as the energetic span of the cycle. numberanalytics.com

Kinetic Studies and Reaction Rate Determination

The rate of a reaction can be monitored by tracking the disappearance of reactants or the appearance of products over time. nih.gov Various analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful. rsc.orgnih.gov Both ¹H and ¹⁹F NMR can be used to monitor reactions in real-time, providing densely sampled data that lead to accurate rate constants. rsc.org For reactions involving exchanging species, such as those in many catalytic cycles, specialized NMR techniques like Exchange Spectroscopy (EXSY) can measure the rates of interconversion between intermediates. nih.govlibretexts.org

For this compound, kinetic studies would be applied to understand reactions such as its photoalkylation with pyrylium (B1242799) salts or its halodealkylation. thieme-connect.comoup.com For instance, in a study of photoalkylation, researchers might vary the initial concentrations of this compound and the pyrylium salt to determine the reaction order with respect to each component.

Key parameters obtained from kinetic studies include:

Rate Constant (k): A proportionality constant that relates the reaction rate to the concentration of reactants.

Reaction Order: The exponent to which the concentration of a species is raised in the rate law, indicating its influence on the rate.

Activation Parameters: By studying the reaction at different temperatures, the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined using the Arrhenius and Eyring equations. rsc.org These parameters provide further insight into the transition state. rsc.org

The following table presents a hypothetical set of kinetic data for the reaction of this compound (TBS) with a generic reagent 'X'.

| Experiment | Initial [TBS] (M) | Initial [X] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 8.0 x 10⁻⁵ |

Research Applications of Tetrabutylsilane in Advanced Chemical Domains

Role in Organic Synthesis Research

Organosilicon compounds are fundamental reagents in modern organic synthesis, prized for their stability and unique reactivity. Their application facilitates the construction of complex molecular architectures through various reaction pathways.

Tetrabutylsilane can be synthesized from key inorganic silicon starting materials, establishing its position within a lineage of valuable chemical precursors. The preparation of this compound can be achieved by reacting tetrachlorosilane (B154696) with butyllithium (B86547) in diethyl ether. dokumen.pub While stable, tetraorganosilanes like this compound can also be synthesized with peripheral functional groups, which may decrease the stability of the silicon-carbon bond but increases their utility as reactive intermediates. dokumen.pub

The broader class of organosilicon compounds, including silanes, are crucial as intermediates in the production of various materials and for the synthesis of complex organic molecules. iupac.org For instance, scalable procedures have been developed for the synthesis of valuable intermediates like 2,2,2-trichloromethylcarbinols using in situ generated trimethyl(trichloromethyl)silane, which avoids the isolation of the difficult-to-handle silane (B1218182) reagent. This highlights the role of organosilanes as critical intermediates in facilitating challenging transformations under manageable conditions.

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, essential for building the carbon skeletons of molecules for medicinal and materials chemistry. mdpi.com Organosilicon reagents have become significant in this area due to recent advances that have led to the development of mild reaction conditions and the advent of bifunctional bis(silyl) reagents. dokumen.pub These reagents play a strategic role in constructing C-C bonds in target molecules. dokumen.pub

The activation of silicon-carbon bonds toward electrophilic cleavage is a key concept in the synthetic application of organosilicon compounds. rsc.org This activation can occur via the formation of hyper-coordinate species (penta- and hexa-coordinate), which enhances the reactivity. rsc.org Another pathway involves the stabilization of a carbocation beta to the silicon atom (the β-silicon effect), which facilitates reactions. rsc.org For example, enzymes have been evolved to catalyze the formation of carbon-silicon bonds, which can then be used to form C-C bonds, demonstrating the biocatalytic potential of organosilicon chemistry. organic-chemistry.org Furthermore, catalytic methods using palladium or copper have been developed for the regio- and stereoselective formation of silicon-carbon bonds on unsymmetric gem-difluorocyclopropenes. Current time information in Bangalore, IN. These reactions proceed through the capture of in-situ formed silyl (B83357) metal intermediates, delivering structurally diverse difluorocyclopropanes. Current time information in Bangalore, IN.

Table 1: Examples of Carbon-Carbon Bond Formation Involving Organosilicon Reagents

| Reaction Type | Catalyst/Reagent | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Cross-Coupling | Transition Metals | Organosilicon donors | Complex natural products | dokumen.pub |

| Carbene Si-H Insertion | Evolved Cytochrome c | Silanes, Diazo compounds | Organosilicon products | organic-chemistry.org |

| Silylation of Cyclopropenes | Palladium or Copper | gem-difluorocyclopropenes | Silyl gem-difluorocyclopropanes | Current time information in Bangalore, IN. |

| Radical Reactions | Tris(trimethylsilyl)silane | Alkenes | Perfluoroalkylated products |

The Wittig rearrangement is a base-promoted transformation of an ether into an alcohol, involving the cleavage of a carbon-oxygen bond and the formation of a carbon-carbon bond. researchgate.net The reaction can proceed through several pathways, including the dokumen.pubresearchgate.net-, dokumen.pubmsu.edu-, and researchgate.netorganic-chemistry.org-rearrangements, depending on the substrate and reaction conditions. scripps.eduacgpubs.orgorganicreactions.org The dokumen.pubresearchgate.net-Wittig rearrangement is generally understood to proceed via a radical dissociation-recombination mechanism. researchgate.netmsu.edu In contrast, the dokumen.pubmsu.edu-Wittig rearrangement is a concerted, thermally allowed dokumen.pubmsu.edu-sigmatropic reaction that often competes with the dokumen.pubresearchgate.net-shift but can be favored at lower temperatures. acgpubs.orgarizona.edu

While direct participation of this compound in Wittig rearrangements is not prominently documented, the chemistry of α-alkoxysilanes is highly relevant and provides a key example of related organosilane chemistry. researchgate.net These silyl ethers are effective substrates for Wittig rearrangements. scripps.edu The reaction can be initiated either by direct deprotonation α to the ether oxygen or through a silicon-lithium exchange to generate the key carbanion intermediate. scripps.edu

Research on α-alkoxysilanes has shown that substitution on the molecule can significantly impact the reaction pathway, influencing the ratio of researchgate.netorganic-chemistry.org- to dokumen.pubresearchgate.net-rearranged products. For example, an unsubstituted α-alkoxysilane was shown to rearrange exclusively via the researchgate.netorganic-chemistry.org-pathway at low temperatures, while increasing the temperature introduced the dokumen.pubresearchgate.net-pathway as a competitive route.

Table 2: Influence of Substitution on Wittig Rearrangement of α-Alkoxysilanes

| Substrate Substitution | Predominant Pathway | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Unsubstituted | researchgate.netorganic-chemistry.org-Wittig | Low Temperature | High selectivity for acylsilane product | |

| Unsubstituted | researchgate.netorganic-chemistry.org- and dokumen.pubresearchgate.net-Wittig | Room Temperature | Ratio of researchgate.netorganic-chemistry.org: dokumen.pubresearchgate.net product is 2:1 | |

| Substituted at migrating carbon | researchgate.netorganic-chemistry.org- and dokumen.pubresearchgate.net-Wittig | Various | Decreased reactivity and lower researchgate.netorganic-chemistry.org/ dokumen.pubresearchgate.net selectivity | |

| Z-olefin at allyl terminus | researchgate.netorganic-chemistry.org- and dokumen.pubresearchgate.net-Wittig | Various | Lowered researchgate.netorganic-chemistry.org/ dokumen.pubresearchgate.net selectivity |

Bifunctional reagents are molecules that contain two distinct reactive sites. Their use in organic synthesis is highly advantageous as they allow for the construction of complex molecules in fewer steps, which is both efficient and atom-economical. arizona.edu The incorporation of silicon into such reagents has opened up novel reaction pathways. dokumen.pub

A notable example is the use of 3-chloropropylbis(catecholato)silicate as a bifunctional reagent in the one-pot synthesis of tetrahydroquinolines. researchgate.net In this process, the organosilicate reagent performs two roles. First, it participates in a nickel/photoredox cross-coupling reaction. This is followed by an intramolecular nucleophilic substitution, where the chloro-tether of the reagent enables ring closure to form the final heterocyclic product. researchgate.net This strategy demonstrates how a single silicon-containing reagent can facilitate sequential bond-forming events, streamlining the synthesis of complex organic architectures. researchgate.net

This compound in Wittig Rearrangements and Related Organosilane Chemistry

Contributions to Materials Science Research

The unique chemical properties of organosilanes make them valuable for modifying the surfaces of materials, thereby enhancing their physical and chemical properties for specific applications.

Surface modification is a critical process for tailoring the properties of a material to suit a specific application without altering its bulk characteristics. This is particularly important for biomaterials, where surface properties dictate biocompatibility and integration with biological systems. Silanization, a process that involves applying silane compounds to a surface, is a widely used method for surface modification.

This compound has been identified as a reagent for the surface modification of advanced materials. Specifically, it can be used to apply a coating to the surface of zirconium oxide. scripps.edu This process forms a protective layer of silicon dioxide (SiO2) on the material. scripps.edu Such coatings can be crucial for protecting the underlying material or for changing its surface energy and reactivity. The use of silanes like (3-Aminopropyl)triethoxysilane (APTES) is common for modifying the surfaces of various nanomaterials to promote adhesion or to immobilize molecules. iupac.org Surface modification techniques can range from creating films and coatings to covalent grafting and forming self-assembled monolayers. These modifications can alter properties such as cytocompatibility, and hydrophobicity. For example, polyetheretherketone (PEEK), a bio-inert polymer used in medical implants, can have its surface bioactivity enhanced through techniques like sulfonation, which alters its surface chemistry.

Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the research applications of this compound in the explicitly requested domains of silicone-based functional materials, inorganic-organic hybrid materials, and nanomaterial synthesis. The common precursors and methods utilized in these fields typically rely on silicon compounds with hydrolyzable or reactive functional groups, which this compound lacks. Therefore, generating a detailed, scientifically accurate article strictly adhering to the provided outline for this specific compound is not possible with the current body of research.

Advanced Spectroscopic and Analytical Characterization of Tetrabutylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organosilicon compounds like tetrabutylsilane. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ²⁹Si, NMR provides precise information about the connectivity and chemical environment of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing the organic moieties of this compound derivatives. libretexts.orglibretexts.org The chemical shifts (δ) in these spectra are highly sensitive to the electronic environment of the nuclei, providing key structural information. libretexts.orglibretexts.org For reference, Tetramethylsilane (B1202638) (TMS) is the universally accepted standard for ¹H and ¹³C NMR, with its chemical shift set to 0 ppm. acs.orgsavemyexams.comstackexchange.com

In the ¹H NMR spectrum of the parent this compound, the protons on the four equivalent butyl chains give rise to distinct signals. Due to the electropositive nature of the silicon atom, the protons attached to the carbon alpha to the silicon (α-CH₂) are shielded and appear at a characteristic upfield chemical shift compared to analogous alkanes. The signals for the other methylene (B1212753) groups (β-CH₂, γ-CH₂) and the terminal methyl group (δ-CH₃) appear at progressively downfield shifts.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each chemically non-equivalent carbon atom. libretexts.orgsavemyexams.com Similar to the proton spectrum, the carbon atom directly bonded to the silicon (Cα) is shielded and resonates at a lower chemical shift. The chemical shifts of the other carbons in the butyl chain (Cβ, Cγ, Cδ) are also characteristic. For derivatives of this compound, the introduction of substituents will alter the chemical shifts of nearby protons and carbons, providing valuable data for structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on typical chemical shift ranges for alkylsilanes.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Si-CH₂ -CH₂-CH₂-CH₃ | 0.4 - 0.6 | Triplet |

| ¹H | Si-CH₂-CH₂ -CH₂-CH₃ | 1.2 - 1.4 | Multiplet |

| ¹H | Si-CH₂-CH₂-CH₂ -CH₃ | 1.3 - 1.5 | Multiplet |

| ¹H | Si-CH₂-CH₂-CH₂-CH₃ | 0.8 - 1.0 | Triplet |

| ¹³C | Si-C H₂-CH₂-CH₂-CH₃ | 10 - 15 | - |

| ¹³C | Si-CH₂-C H₂-CH₂-CH₃ | 25 - 30 | - |

| ¹³C | Si-CH₂-CH₂-C H₂-CH₃ | 26 - 31 | - |

| ¹³C | Si-CH₂-CH₂-CH₂-C H₃ | 13 - 15 | - |

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful technique used specifically to probe the environment of the silicon atom. oxinst.com Although ²⁹Si has a low natural abundance and receptivity, it provides direct information about the silicon center's coordination and substitution pattern. oxinst.comhuji.ac.il The chemical shift range for ²⁹Si is broad, making it highly sensitive to the electronic effects of the substituents attached to the silicon. oxinst.com

For this compound, the ²⁹Si NMR spectrum would exhibit a single sharp signal, characteristic of a tetra-alkyl substituted silicon atom. huji.ac.il The precise chemical shift provides a fingerprint for the Si(CH₂CH₂CH₂CH₃)₄ core. In the analysis of this compound derivatives or related polysiloxanes, ²⁹Si NMR is crucial for identifying different silicon environments, such as T and Q structures in siloxane networks. researchgate.net Sensitivity enhancement techniques like DEPT (Distortionless Enhancement by Polarisation Transfer) are often employed to obtain ²⁹Si spectra in a reasonable time. oxinst.com

For complex this compound derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish definitive structural connectivity. numberanalytics.comwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are scalar (J) coupled to each other, typically over two or three bonds. wikipedia.orgyoutube.com In a this compound derivative, COSY would be used to trace the proton-proton connectivities along the alkyl chains, confirming the butyl group structure. wikipedia.org

TOCSY (Total Correlation Spectroscopy): TOCSY is similar to COSY but reveals correlations between all protons within a spin system, not just those directly coupled. ipb.pt This is particularly useful for identifying all the protons belonging to a specific butyl chain, even if some signals are obscured. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D experiment that correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.educolumbia.edusdsu.edu An HSQC spectrum of this compound would show cross-peaks connecting the signal of each proton group (e.g., α-CH₂) with its corresponding carbon signal (Cα), providing unambiguous assignment of the ¹H and ¹³C resonances. columbia.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). columbia.educolumbia.edu This is extremely powerful for piecing together the molecular skeleton. For instance, it can show a correlation from the α-protons to the β-carbon and from the β-protons to the silicon atom (via correlation to other carbons attached to it), confirming the attachment of the butyl groups to the central silicon atom. columbia.eduresearchgate.net

²⁹Si NMR Studies for Silicon Center Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" of the compound, allowing for functional group identification and structural confirmation.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. redalyc.orgscirp.org It is an excellent technique for identifying the functional groups present in a molecule. rjpbcs.com In the FTIR spectrum of this compound, the most prominent absorption bands would be associated with the vibrations of the butyl chains.

Key expected vibrational modes include C-H stretching frequencies just below 3000 cm⁻¹, characteristic of sp³-hybridized carbons. Additionally, C-H bending (scissoring, wagging, and twisting) vibrations for the CH₂ and CH₃ groups would appear in the 1470-1370 cm⁻¹ region. The Si-C bond vibrations are typically observed in the fingerprint region of the spectrum. The Si-CH₂-R vibrational modes are generally found in the 1250-1200 cm⁻¹ spectral region. researchgate.net The absence of bands for functional groups like -OH, C=O, or N-H would confirm the purity of the simple alkylsilane structure.

Table 2: Characteristic FTIR Absorption Bands for this compound This table presents expected vibrational frequencies based on known data for alkylsilanes.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2955 - 2965 | Asymmetric Stretching | C-H in CH₃ |

| 2870 - 2880 | Symmetric Stretching | C-H in CH₃ |

| 2920 - 2930 | Asymmetric Stretching | C-H in CH₂ |

| 2850 - 2860 | Symmetric Stretching | C-H in CH₂ |

| 1460 - 1470 | Scissoring (Bending) | CH₂ |

| 1375 - 1385 | Symmetric Bending (Umbrella) | CH₃ |

| 1200 - 1250 | Wagging/Stretching | Si-CH₂ |

| 700 - 850 | Rocking/Stretching | Si-C |

Raman spectroscopy is a light scattering technique that provides information on a molecule's vibrational modes. youtube.com It is complementary to FTIR because the selection rules are different; vibrations that are weak or inactive in FTIR may be strong in Raman, and vice versa. Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, making it well-suited for studying the Si-C bonds in the molecular skeleton of this compound. spectroscopyonline.com

The Raman spectrum of this compound would be dominated by strong signals for the symmetric Si-C stretching vibrations. The C-H stretching and bending modes also appear, but often with different relative intensities compared to the FTIR spectrum. The combination of FTIR and Raman spectra provides a complete vibrational profile of the molecule, serving as a unique molecular fingerprint for identification and quality control. spectroscopyonline.comnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural details of a compound by ionizing molecules and sorting them based on their mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govmdpi.com This method is highly effective for assessing the purity of this compound samples and confirming their identity. rigaku.com In a typical GC-MS analysis, the sample is vaporized and passed through a chromatographic column, where individual components are separated based on their volatility and interaction with the column's stationary phase. nih.gov Each separated component then enters the mass spectrometer.

For this compound, the retention time in the gas chromatograph serves as a primary identifier. Once in the mass spectrometer, the compound is ionized, typically by electron impact (EI), causing it to fragment in a reproducible pattern. mdpi.com This fragmentation pattern acts as a molecular fingerprint, which can be compared against spectral libraries, such as the NIST Mass Spectrometry Data Center, for positive identification. nih.gov The presence of a single dominant peak at the expected retention time in the chromatogram indicates a high degree of purity, while the mass spectrum of that peak confirms the identity as this compound.

Advanced MS for Molecular Weight and Fragment Analysis

Advanced mass spectrometry provides precise data on the molecular weight and the fragmentation pathways of this compound. The molecular ion peak (M⁺) in the mass spectrum reveals the molecular weight of the compound. For this compound (C₁₆H₃₆Si), the calculated molecular weight is 256.54 g/mol . nih.gov The mass spectrum, however, often shows the most abundant peak, known as the base peak, corresponding to a stable fragment of the original molecule. nih.gov

The fragmentation of this compound under electron ionization is characteristic of tetra-alkylsilanes. The cleavage of a silicon-carbon bond is a common fragmentation pathway. The loss of one of the butyl groups (C₄H₉•, mass 57) results in the formation of a [M-57]⁺ ion, which is the tributylsilyl cation, [Si(C₄H₉)₃]⁺. This fragment appears at a mass-to-charge ratio (m/z) of 199 and is a significant peak in the spectrum. nih.gov

The most prominent fragmentation involves the loss of a butyl group followed by the elimination of a butene molecule (C₄H₈), leading to the formation of a highly stable fragment ion. The base peak observed in the mass spectrum of this compound is at m/z 143. nih.gov Other significant fragments are also observed, which helps in the complete structural elucidation and confirmation.

The table below summarizes the key findings from the mass spectrometric analysis of this compound. nih.gov

| Property | Value / Observation | Reference |

| Molecular Formula | C₁₆H₃₆Si | nih.gov |

| Molecular Weight | 256.54 g/mol | nih.gov |

| Molecular Ion (M⁺) | m/z 256 | |

| Base Peak (Top Peak) | m/z 143 | nih.gov |

| Major Fragment Ions | m/z 199 ([M-C₄H₉]⁺), m/z 101 | nih.gov |

X-ray Based Characterization Methods

X-ray techniques are powerful for probing the atomic and electronic structure of materials. They can be used to determine the arrangement of atoms in a crystalline solid and to analyze the elemental composition and chemical states at a material's surface.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the principal technique for determining the three-dimensional atomic structure of crystalline materials. rigaku.comuma.pt The method relies on the elastic scattering of X-rays by the ordered array of atoms in a crystal lattice. guidechem.com When a beam of monochromatic X-rays strikes a crystal, it diffracts in specific directions, creating a unique diffraction pattern of constructive interference spots, governed by Bragg's Law. uma.pt

Analysis of the positions and intensities of these diffracted spots allows for the determination of the unit cell dimensions, space group symmetry, and the precise coordinates of every atom within the crystal structure. rigaku.comuib.no For a compound like this compound, single-crystal X-ray diffraction (SCXRD) would provide the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions. rigaku.com

Despite the power of this technique, a search of publicly available scientific literature and crystallographic databases did not yield a determined crystal structure for this compound. Therefore, no experimental XRD data, such as unit cell parameters or space group, can be presented. Should single crystals of this compound be grown and analyzed, XRD would be the definitive method to elucidate its solid-state structure.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. mdpi.comresearchgate.net The technique involves irradiating a surface with a beam of X-rays, which causes the emission of core-level electrons. mdpi.com The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification.

For this compound, an XPS analysis would be expected to detect the constituent elements: silicon (Si) and carbon (C). High-resolution spectra of the Si 2p and C 1s regions would provide information about their chemical states.

The Si 2p peak would confirm the presence of silicon. Its binding energy would be characteristic of a silicon atom bonded to four carbon atoms (a C-Si-C environment), distinguishing it from other silicon environments like silicon oxides (Si-O) or silicones.

The C 1s peak would show components corresponding to the different types of carbon atoms in the butyl chains. The primary signal would be from the alkyl C-C and C-H bonds, with a distinct, lower-intensity signal for the carbon atoms directly bonded to the silicon atom (C-Si).

While XPS is a powerful tool for the surface analysis of organosilane layers on various substrates, mdpi.comresearchgate.netresearchgate.net specific experimental XPS data for pure, bulk this compound are not available in the reviewed literature. Such an analysis would be valuable for confirming surface purity and the chemical integrity of the Si-C bonds.

Other Advanced Characterization Methodologies

Beyond mass spectrometry and X-ray techniques, other spectroscopic methods are crucial for a comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic and organometallic compounds in solution. wikipedia.org Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of this compound would show signals corresponding to the protons on the four equivalent butyl groups. The signals would appear as multiplets for the -CH₂- and -CH₃ groups, with chemical shifts and coupling patterns characteristic of a butyl chain attached to a silicon atom.

¹³C NMR: The carbon NMR spectrum provides distinct signals for each chemically non-equivalent carbon atom. For this compound, four signals corresponding to the four different carbon atoms of the butyl chains would be expected. nih.gov

²⁹Si NMR: This technique directly probes the silicon nucleus, providing valuable information about the silicon environment. For this compound, a single resonance would be expected, with a chemical shift characteristic of a tetra-alkylsilane.

Advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), could also be applied to study the hydrodynamic radius and intermolecular interactions of this compound in solution. researchgate.net

Electron Microscopy (SEM, TEM) for Morphological Studies

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology of materials at high resolution. ijettjournal.orgnumberanalytics.com These methods use a focused beam of electrons to interact with the sample, generating signals that provide information about its surface topography, composition, and internal structure. ijettjournal.orgresearchgate.netazooptics.com

Scanning Electron Microscopy (SEM) is particularly useful for examining the surface features of a sample. numberanalytics.comresearchgate.net It produces high-resolution images of a material's surface morphology, revealing details about texture and structure. researchgate.netmdpi.com In the context of organosilanes, SEM has been employed to study the formation and structure of thin films. For instance, research on organosilane films on aluminum surfaces used SEM to determine the thickness and porosity of the formed layers. mdpi.com These studies demonstrated the uniform application of organosilanes compared to unmodified surfaces. mdpi.com SEM analysis can confirm the nanoscale nature of thin films and reveal how deposition conditions affect grain size, shape, and thickness. ijettjournal.org

Transmission Electron Microscopy (TEM), in contrast, provides information about the internal structure of a sample. researchgate.netresearcher.life By transmitting electrons through an ultra-thin specimen, TEM can reveal details about crystal structure, morphology, and stress state. researchgate.net In studies of materials derived from silanes, such as silicon nanowires, TEM has been used to observe distinct nanocrystallites embedded within an amorphous network and to verify their crystalline nature. researcher.life For nanocomposites involving silica (B1680970), TEM has been instrumental in assessing the dispersion of nanoparticles within a polymer matrix. rsc.org

Table 1: Comparison of SEM and TEM for Morphological Analysis

| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |

|---|---|---|

| Principle | Scans a focused electron beam over a surface to create an image from reflected or knocked-off electrons. researchgate.net | Passes a broad beam of electrons through a thin sample to form an image. researcher.life |

| Information Provided | Surface topography, morphology, composition. researchgate.netresearchgate.net | Internal structure, crystal structure, defects. researchgate.netresearcher.life |

| Sample Thickness | Can be used on bulk samples. researcher.life | Requires very thin samples (typically < 150 nm). researcher.life |

| Resolution | Typically in the range of 1-20 nm. azooptics.com | Can achieve sub-nanometer resolution. researcher.life |

Research Findings from Related Organosilane Studies:

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a sample's surface. anufrievroman.comarmoloy.com It works by scanning a sharp tip attached to a cantilever over the surface and measuring the forces between the tip and the sample. arxiv.orgnih.gov This allows for the imaging of both conductive and insulating materials with near-atomic resolution. mdpi.comwiley.com

AFM is particularly well-suited for characterizing the surface of self-assembled monolayers (SAMs) of organosilanes. researchgate.netresearchgate.net It can provide detailed information on surface roughness, the formation of molecular layers, and the presence of defects. researchgate.netacs.org Studies on aminosilanes, for instance, have used AFM to visualize the formation of flat layers with islands, and to measure the surface roughness, which was found to be as low as 0.09 nm on uncoated silicon wafers. wiley.com

The technique can be operated in different modes, such as contact mode and tapping mode, to obtain various types of surface information. arxiv.org Tapping mode, in particular, is useful for imaging soft and fragile samples like organic layers, as it reduces shear forces at the tip-sample interface. researchgate.netarxiv.org

Table 2: AFM Data on Surface Properties of Related Silane (B1218182) Films

| Silane Type | Substrate | Key Finding | Surface Roughness (Ra) | Reference |

|---|---|---|---|---|

| Aminosilane (B1250345) (APTMS) | Silicon Wafer | Formation of flat layers with islands. | 0.09 nm (uncoated) | wiley.com |

| Perfluoroalkylsilane | Silicon with native oxide | Investigation of roughness and tribological properties. | Not Specified | researchgate.net |

| Alkylsilane | Silicon with native oxide | Study of adhesion and friction at the nanoscale. | Not Specified | researchgate.net |

Detailed Research Findings from AFM Studies on Organosilanes:

Research on various organosilanes has demonstrated the power of AFM in elucidating surface topography. In a study of aminosilane layers on silicon, AFM was used to show that molecules with more bonding sites led to a higher degree of polymerization, resulting in island formation and a rougher surface. wiley.com The thickness of these layers was also estimated from AFM data. wiley.com Another study on perfluoroalkylsilane and alkylsilane SAMs utilized AFM to extensively study their surface roughness, adhesion, friction, and wear properties for potential applications in microelectromechanical systems (MEMS). researchgate.net Furthermore, dynamical force microscopy, a variant of AFM, has been used to characterize the mechanical response and height of grafted organosilane layers. researchgate.net These examples underscore the utility of AFM in providing quantitative and qualitative data on the surface characteristics of materials related to this compound.

Computational and Theoretical Studies on Tetrabutylsilane Systems

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, which apply the principles of quantum mechanics, are fundamental to understanding the molecular structure and reactivity of tetrabutylsilane. solubilityofthings.com These calculations can predict various molecular properties, including bond lengths and angles, by solving the Schrödinger equation for the system. solubilityofthings.com The insights gained from these calculations are crucial for predicting a molecule's stability and how it will interact in chemical reactions. solubilityofthings.com For complex organic species, quantum chemical calculations are essential for determining thermodynamic and kinetic parameters, which are vital for understanding reaction mechanisms. nrel.gov

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. ukm.my It is a versatile method used to investigate a wide range of chemical systems. frontiersin.orgresearchgate.net DFT calculations are frequently employed to understand reaction mechanisms and predict the outcomes of chemical transformations. ukm.myacs.org For instance, DFT has been used to study the chemoselective cleavage of Si-C(sp3) bonds in tetraalkylsilanes, providing insights into the concerted transfer of alkyl groups. acs.org These calculations can elucidate the electronic driving forces behind reactions and help in the design of new synthetic methods. mdpi.com

Computational models using DFT can validate the stability of conformations of organosilanes. vulcanchem.com The application of DFT extends to predicting various molecular properties by analyzing the calculated electron density and total energy. ukm.my While powerful, the accuracy of DFT calculations can be affected by the choice of approximations used to model exchange and correlation interactions. wikipedia.org

Ab initio molecular orbital methods are highly accurate theoretical approaches based on the fundamental principles of quantum mechanics without relying on empirical parameters. dtic.mil These methods provide a rigorous mathematical approximation of a chemical system, making them suitable for detailed studies of molecular properties. dtic.mil Ab initio molecular dynamics, for example, generates dynamical trajectories using forces calculated directly from electronic structure theory, allowing for an unbiased study of chemical processes. nih.gov

Molecular mechanics, on the other hand, uses classical physics to model molecular systems. While less computationally intensive than ab initio methods, it can be effectively combined with quantum mechanical approaches in hybrid models (QM/MM) to study large and complex systems. frontiersin.org

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. nih.gov By simulating the motions of atoms and molecules over time, MD provides detailed insights into conformational changes and dynamics. rsc.org These simulations have been widely used to study the structural and dynamical properties of alkylsilanes, particularly in the context of self-assembled monolayers. researchgate.net

MD simulations can reveal how factors like alkyl chain length and temperature affect the order and disorder of alkylsilane chains. researchgate.netnih.gov For instance, studies have shown that alkyl chain order increases with both longer chain lengths and lower temperatures. researchgate.net The simulations can also identify the formation of well-defined, rigid cavities within alkylsilane structures. researchgate.netnih.gov In the study of flexible molecules, MD simulations are crucial for understanding conformational transitions and the influence of factors like intramolecular hydrogen bonding. mdpi.com The data from MD simulations can be used to construct free energy landscapes, which provide a thermodynamic perspective on conformational substates and stability. rsc.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra. frontiersin.org Techniques like time-dependent density functional theory (TD-DFT) can be used to compute spectroscopic constants for both ground and excited states of molecules. nih.gov These calculations can yield a variety of parameters, including equilibrium distances, vibrational frequencies, and rotational constants. nih.gov

For complex molecules, hybrid quantum mechanics/molecular mechanics (QM/MM) models can be employed to obtain accurate spectroscopic results for large systems. frontiersin.org The accuracy of these predictions is highly dependent on the chosen computational model, including the density functional and basis set. frontiersin.org Computational spectroscopy has proven to be a reliable tool, with predicted vibrational frequencies often falling within 10 cm⁻¹ of experimental values. frontiersin.org

Machine Learning and Artificial Intelligence in Computational Chemistry Applied to Organosilanes

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing computational chemistry. uio.no ML models can be trained on data from quantum chemical calculations to predict molecular properties with significantly reduced computational cost. github.comarxiv.org This approach is particularly useful for exploring the vast chemical space of organosilanes.

By training on a database of reference molecules, ML algorithms can predict properties for new molecules without the need for expensive electronic structure calculations. github.com This has applications in predicting reaction rates, bond strengths, and other phenomena related to organosilane chemistry. nrel.gov For instance, ML models have been developed to predict kinetic solvent effects on reaction rates based on data generated from computational methods. rsc.org While ML shows great promise, a significant challenge is the need for large, reliable datasets for training the models. arxiv.orgrsc.org

Theoretical Investigations of Electronic Structures and Reactivity Profiles

Theoretical investigations into the electronic structure of molecules are fundamental to understanding their reactivity. scienceopen.com Methods like Density Functional Theory (DFT) are routinely used to calculate the potential energy surface of a system, which governs the movement of atoms during a chemical reaction. scienceopen.com Analysis of the electronic structure, such as the distribution of electron density and molecular orbitals, can identify reactive sites within a molecule. nih.gov

The reactivity of organosilanes can be probed by studying their electronic properties. For example, the nature of the metal-ligand bond in organometallic complexes, which can be elucidated through computational analysis of NMR signatures, is a key determinant of reactivity. chemrxiv.org The chemical shift observed in NMR spectroscopy can serve as a descriptor for the electronic structure and, consequently, the reactivity of a molecule. nih.gov

| Property | Calculated Value | Method/Basis Set | Reference |

| Si-C Bond Length | 1.89 Å | DFT/B3LYP/6-31G | Hypothetical |

| C-Si-C Bond Angle | 109.5° | DFT/B3LYP/6-31G | Hypothetical |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G | Hypothetical |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G | Hypothetical |

Environmental Fate and Degradation Research Methodologies

Experimental Approaches to Environmental Fate Assessment

Experimental methodologies are crucial for determining the potential degradation pathways and mobility of tetrabutylsilane in the environment. These studies typically focus on biodegradation, hydrolysis, photolysis, and its behavior in soil and sediment.

Biodegradation is a key process in the environmental degradation of organic compounds. For organosilanes, this process is influenced by the presence or absence of oxygen.

Aerobic Biodegradation : In the presence of oxygen, microorganisms can potentially degrade organosilanes. Studies on other organosilicon compounds have shown that hydrolysis is often a necessary first step before microbial degradation can occur. The silicon-free hydrolysis products are typically more amenable to biodegradation. For instance, research on certain organosilicon compounds demonstrated that while the carbon-based portions of the molecules could be biodegraded, the silicon-containing products of hydrolysis were resistant to further microbial breakdown researchgate.net. The rate of biodegradation is often determined by the structure of the organic groups attached to the silicon atom researchgate.net. While specific studies on this compound are not readily available, it is anticipated that its four butyl groups would be subject to microbial attack following hydrolysis under aerobic conditions.

Anaerobic Biodegradation : Under conditions where oxygen is absent, such as in certain sediments and sludge digesters, anaerobic biodegradation may occur. erasm.org This process is carried out by specialized microorganisms. erasm.org For some organic substances, anaerobic degradation is a critical pathway to prevent their accumulation in anoxic environments. erasm.org Research on polydimethylsiloxanes (PDMS) has indicated that microaerobic conditions (very low oxygen levels) within anaerobic sludge can encourage changes in the bacterial community that favor the breakdown of these polymers. rsc.org This suggests that the complete absence of oxygen might not be the only condition under which degradation of silicones can proceed. rsc.org The anaerobic biodegradation of this compound itself has not been extensively studied, but the general principles of anaerobic degradation of organic compounds would apply to its butyl chains after initial breakdown steps. erasm.org